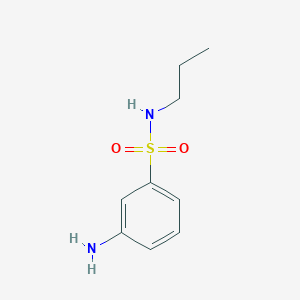

3-Amino-N-propylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-propylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-2-6-11-14(12,13)9-5-3-4-8(10)7-9/h3-5,7,11H,2,6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPLYYRSMJKCPRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Amino N Propylbenzenesulfonamide

Synthetic Pathways to the 3-Aminobenzenesulfonamide (B1265440) Core Structure

The construction of the 3-aminobenzenesulfonamide scaffold is a critical first step. Key methodologies involve the formation of the sulfonamide bond and the introduction of the amino group.

Synthesis via Benzenesulfonyl Chloride and Amine Reactants

A fundamental and widely employed method for creating the sulfonamide linkage is the reaction between a benzenesulfonyl chloride and an amine. libretexts.orgcbijournal.com This nucleophilic substitution reaction is highly efficient. researchgate.net The general approach involves reacting 3-nitrobenzenesulfonyl chloride with an appropriate amine. The reaction of benzenesulfonyl chloride with primary or secondary amines can lead to high yields of sulfonamides, sometimes persisting even at high pH levels. cdnsciencepub.comcdnsciencepub.com The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. cbijournal.comncert.nic.in The choice of solvent and base can be crucial for optimizing the reaction yield and purity of the product. cbijournal.com

For instance, studies have shown that using pyridine as a base at temperatures between 0-25 °C can result in quantitative yields when reacting aryl primary amines with aryl sulfonyl chlorides. cbijournal.com Even inorganic bases like potassium carbonate have been successfully used. cbijournal.com

Introduction of the Amino Group via Nitro Reduction

The amino group at the 3-position of the benzene (B151609) ring is commonly introduced by the reduction of a nitro group. guidechem.comechemi.com This transformation is a standard procedure in organic synthesis. ncert.nic.in A common precursor is 3-nitrobenzenesulfonamide, which can be hydrogenated to the corresponding amine. guidechem.comechemi.com

Several reducing agents can be employed for this purpose. Catalytic hydrogenation using metals like Raney nickel, palladium, or platinum is a clean and efficient method. ncert.nic.inguidechem.comechemi.com Another effective method is the use of metals in an acidic medium, such as iron scrap and hydrochloric acid. ncert.nic.in Stannous chloride (SnCl₂) is also a widely used reagent for the reduction of nitroarenes to anilines. guidechem.comechemi.comacs.org The Zinin reduction, which utilizes sulfides as the reducing agent in a protic solvent, offers another pathway for this conversion. sioc-journal.cn The choice of reducing agent can depend on the presence of other functional groups in the molecule to ensure chemoselectivity.

Derivatization Strategies for N-Propyl Substitution

Once the 3-aminobenzenesulfonamide core is established, the N-propyl group can be introduced through various alkylation strategies.

Direct N-Alkylation with Propyl Moieties

Direct N-alkylation of the sulfonamide nitrogen is a common method to introduce the propyl group. libretexts.org This involves reacting the sulfonamide with a propyl-containing electrophile, such as propyl halide (e.g., propyl bromide or iodide), in the presence of a base. The acidic nature of the sulfonamide N-H proton facilitates the formation of an anion, which then acts as a nucleophile. libretexts.org

Recent advancements have focused on greener and more efficient catalytic methods. For example, manganese-catalyzed N-alkylation of sulfonamides using alcohols as the alkylating agents has been developed. acs.orgorganic-chemistry.org This "borrowing hydrogen" approach offers an environmentally friendly alternative to traditional methods that use alkyl halides. acs.orgorganic-chemistry.org Iridium complexes have also been shown to catalyze the N-alkylation of sulfonamides with alcohols in water, further highlighting the move towards sustainable synthetic methods. rsc.org

Table 1: Comparison of Catalytic N-Alkylation Methods for Sulfonamides

| Catalyst System | Alkylating Agent | Key Advantages |

|---|---|---|

| Mn(I) PNP pincer complex | Primary aliphatic alcohols | Bench-stable catalyst, excellent yields for mono-N-alkylation. acs.org |

| [Cp*Ir(biimH₂)(H₂O)][OTf]₂ | Alcohols | Water-soluble, bifunctional catalyst, operates in water. rsc.org |

| Manganese dioxide | Alcohols | Solvent-free conditions, practical and efficient. organic-chemistry.org |

Incorporation of Propylamine (B44156) Linkers into Complex Architectures

The synthesis of these complex architectures can involve the use of bifunctional molecules where a propylamine unit is pre-installed. For example, mono-Boc protected diamines containing a propyl chain are popular building blocks. enamine.net These can be coupled to the sulfonamide or other parts of the target molecule using standard amide bond formation or other coupling chemistries. The use of such linkers is prominent in the design of various therapeutic agents, including Proteolysis Targeting Chimeras (PROTACs). enamine.netbldpharm.com

Advanced Chemical Transformations and Functionalization of 3-Amino-N-propylbenzenesulfonamide Derivatives

The this compound scaffold can be further modified to create a diverse range of derivatives with tailored properties.

The primary amino group at the 3-position is a versatile handle for various chemical transformations. It can undergo acylation to form amides, react with isocyanates or isothiocyanates to yield ureas and thioureas respectively, or be converted into other functional groups via diazotization reactions. ncert.nic.in For instance, N-acylated derivatives of 3-amino-N-methylbenzenesulfonamide have been synthesized and evaluated for their biological activities.

The aromatic ring itself can be subjected to electrophilic aromatic substitution reactions, although the directing effects of the existing substituents must be considered. Furthermore, modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could potentially be used to introduce new carbon-carbon or carbon-nitrogen bonds, respectively, at specific positions on the benzene ring, provided a suitable halide is present.

Advanced strategies such as C-H functionalization are also emerging as powerful tools for modifying such scaffolds. nih.gov These methods allow for the direct introduction of new functional groups without the need for pre-functionalized starting materials, offering a more atom-economical approach to derivatization.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Aminobenzenesulfonamide |

| Benzenesulfonyl chloride |

| 3-Nitrobenzenesulfonyl chloride |

| 3-Nitrobenzenesulfonamide |

| Propylamine |

| N-methylbenzenesulfonamide |

| p-toluenesulfonamide |

| 3-amino-N-methylbenzenesulfonamide |

| 3-aminophenol |

| 3-amino-2-cyclohexene-l-one |

| 3'-amino-4-nitrodiphenyl ether |

| 3,4'-oxydianiline |

| p-chloronitrobenzene |

| N,N-bis-(3-aminopropyl)-ethanolamine |

| N,N-di-(2-cyanoethyl)-ethanolamine |

N-Acylation Reactions

N-acylation is a fundamental transformation of the primary amino group of this compound, leading to the formation of amide derivatives. This reaction is typically achieved by treating the amine with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride, often in the presence of a base to neutralize the acid byproduct. The resulting N-acylsulfonamides are an important class of compounds. The direct acylation of sulfonamides by esters represents an alternative and attractive strategy in organic chemistry. researchgate.net

Another effective method involves the use of N-acylbenzotriazoles, which are readily available and react with sulfonamides in the presence of a strong base like sodium hydride to produce N-acylsulfonamides in high yields, typically ranging from 76-100%. nih.gov This method is particularly advantageous when the corresponding acid chlorides are difficult to prepare. nih.gov

| Acylating Agent | Base/Catalyst | Solvent | General Yield |

| Acyl Chlorides | Pyridine, Triethylamine | Dichloromethane (B109758), Chloroform | High |

| Carboxylic Anhydrides | Pyridine, DMAP | Dichloromethane, THF | High |

| Esters | Titanium(IV) chloride | - | - |

| N-Acylbenzotriazoles | Sodium Hydride | - | 76-100% nih.gov |

This table represents general conditions for N-acylation reactions of aromatic amines and may be applicable to this compound.

Formation of Urea (B33335) and Thiourea (B124793) Derivatives

The primary amino group of this compound readily reacts with isocyanates and isothiocyanates to form the corresponding urea and thiourea derivatives. This addition reaction is typically straightforward and proceeds under mild conditions. researchgate.netnih.gov The synthesis often involves dissolving the amine in a suitable solvent and adding the isocyanate or isothiocyanate, sometimes in the presence of a base to facilitate the reaction. researchgate.net Thiourea derivatives have been noted to exhibit higher inhibitory activity than their corresponding urea counterparts in certain biological assays. nih.gov

These derivatives are of significant interest due to their diverse biological applications. mdpi.com The reaction mechanism for the synthesis of novel N-acyl thiourea derivatives can involve the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an isocyanate, which then reacts with a heterocyclic amine. mdpi.com

| Reagent | Solvent | Catalyst/Base | General Yield |

| Isocyanates | Dichloromethane, THF | - | High |

| Isothiocyanates | Dichloromethane, THF | - | High |

| Functionalized Phenyl Isocyanates/Isothiocyanates | - | 1,4-dimethyl piperazine (B1678402) (DMPZ) | - |

This table outlines general synthetic routes for urea and thiourea formation from primary amines like this compound.

Palladium-Mediated Cross-Coupling Reactions

The presence of a halogen substituent on the aromatic ring of a this compound derivative would render it a suitable substrate for palladium-catalyzed cross-coupling reactions. These powerful reactions, such as the Suzuki, Heck, and Buchwald-Hartwig aminations, allow for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.org

In a typical Suzuki coupling, an aryl halide is reacted with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.org The Buchwald-Hartwig amination allows for the coupling of an aryl halide with an amine to form a new carbon-nitrogen bond. beilstein-journals.org These reactions are characterized by their common mechanistic steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is crucial for the success of the reaction. libretexts.orgbeilstein-journals.org

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Base (Example) |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ |

| Heck Coupling | Alkene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / BINAP | NaOtBu |

This table illustrates common palladium-catalyzed cross-coupling reactions that could be applied to halogenated derivatives of this compound.

Demethylation Reactions for Hydroxyl Group Generation

In cases where a derivative of this compound contains a methoxy (B1213986) group on the aromatic ring, a demethylation reaction can be employed to generate a hydroxyl group. This transformation is valuable for introducing a phenolic moiety, which can alter the compound's chemical and biological properties. A common reagent for this purpose is boron tribromide (BBr₃), which is a strong Lewis acid that effectively cleaves aryl methyl ethers. The reaction is typically performed in an inert solvent like dichloromethane at low temperatures.

Introduction of Halogenated and Alkyl Substituents

The aromatic ring of this compound can be further functionalized through the introduction of halogen and alkyl substituents. Electrophilic aromatic substitution reactions, such as halogenation (e.g., bromination or chlorination), can be used to install halogen atoms onto the ring. The directing effects of the amino and sulfonamide groups will influence the position of substitution.

Alkylation of the sulfonamide nitrogen can be achieved through reactions with alkyl halides in the presence of a base. More advanced methods for selective N-alkylation of aminobenzenesulfonamides with alcohols have been developed using metal-ligand bifunctional ruthenium catalysts. nih.gov

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is a critical aspect of synthesizing derivatives of this compound to ensure high yields and purity. Key parameters that are often varied include the choice of solvent, catalyst, base, reaction temperature, and reaction time. For instance, in palladium-catalyzed reactions, screening different ligands and bases is essential to find the optimal combination for a specific substrate. beilstein-journals.org Similarly, for N-acylation and urea/thiourea formation, the reaction conditions can be tuned to achieve the desired outcome efficiently. The use of microwave irradiation has been shown to accelerate some synthetic transformations, leading to shorter reaction times and often improved yields.

Spectroscopic and Chromatographic Methods for Structural Elucidation of Synthesized Compounds

The structural elucidation of newly synthesized derivatives of this compound relies on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is arguably the most powerful tool for determining the molecular structure. ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton of the molecule. For example, in the ¹H NMR spectrum of a Schiff base derivative of a related compound, the singlet of the N=CH group appears in the range of 8.62–8.74 ppm. mdpi.com

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups. For instance, the formation of an amide bond in an N-acylation reaction would be confirmed by the appearance of a characteristic C=O stretching vibration.

Mass spectrometry (MS) provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is often used to determine the exact molecular formula.

Chromatographic methods , such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are essential for monitoring the progress of a reaction and for the purification of the final products. HPLC is also used to determine the purity of the synthesized compounds.

Investigation of Biological Activities and Molecular Mechanisms of 3 Amino N Propylbenzenesulfonamide

Fundamental Mechanisms of Action for Sulfonamide-Containing Compounds

Inhibition of Folic Acid Synthesis through Dihydropteroate (B1496061) Synthase Antagonism

Sulfonamides, as a class of synthetic antimicrobial agents, function by disrupting the folic acid synthesis pathway in microorganisms. drugbank.comontosight.airesearchgate.net This pathway is crucial for the production of nucleotides, which are essential for DNA and RNA synthesis, and certain amino acids. numberanalytics.comresearchgate.net The primary mechanism of action involves the competitive inhibition of the enzyme dihydropteroate synthase (DHPS). drugbank.comnumberanalytics.compharmacyfreak.com

Bacteria are incapable of utilizing external folic acid and must synthesize it de novo. mhmedical.com A key step in this process is the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a reaction catalyzed by DHPS. ontosight.aipharmacyfreak.com Sulfonamides are structural analogs of PABA, allowing them to bind to the active site of DHPS. ontosight.aibiomol.com This competitive binding prevents PABA from accessing the enzyme, thereby halting the production of dihydropteroic acid and, consequently, folic acid. ontosight.airesearchgate.net The resulting deficiency in folic acid leads to a bacteriostatic effect, inhibiting the growth and replication of the bacteria. numberanalytics.compharmacyfreak.com This mechanism confers selective toxicity to microorganisms, as human cells lack DHPS and instead obtain folic acid from their diet. pharmacyfreak.combiomol.com

Enzyme Inhibition Profiling of 3-Amino-N-propylbenzenesulfonamide and Its Analogs

Carbonic Anhydrase (CA) Isozyme Inhibition (CA I, CA II, CA IX, CA XII)

Sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.comtandfonline.com These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer. tandfonline.comnih.gov The inhibitory action of sulfonamides is primarily attributed to the binding of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located in the active site of the enzyme. tandfonline.com

Studies on various sulfonamide derivatives have demonstrated their inhibitory activity against several CA isozymes, including the cytosolic CA I and CA II, and the tumor-associated transmembrane isoforms CA IX and CA XII. nih.govnih.gov For instance, a series of novel benzenesulfonamides showed moderate inhibition against hCA I and hCA II, with inhibition constants (Kᵢ) in the range of 41.5 to 1500 nM and 30.1 to 755 nM, respectively. nih.gov The same study reported potent, low nanomolar to subnanomolar inhibition of the tumor-associated isoforms hCA IX and hCA XII. nih.gov

Another study investigating N-((4-sulfamoylphenyl)carbamothioyl) amides found effective inhibition of hCA I (Kᵢ = 13.3–87.6 nM), hCA II (Kᵢ = 5.3–384.3 nM), and hCA VII (Kᵢ = 1.1–13.5 nM). mdpi.com The development of 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides has also yielded derivatives with subnanomolar inhibitory activity and satisfactory selectivity for CA VII over CA I and II. unifi.it The inhibitory potency and selectivity of these compounds are influenced by the nature of the substituents on the benzenesulfonamide (B165840) scaffold, which can lead to additional interactions within the hydrophilic and hydrophobic regions of the active site. tandfonline.comacs.org

Table 1: Inhibition of Carbonic Anhydrase Isozymes by Various Sulfonamide Derivatives

| Compound Type | CA Isozyme | Inhibition Range (Kᵢ or IC₅₀) | Reference |

|---|---|---|---|

| Benzenesulfonamides | hCA I | 41.5 - 1500 nM | nih.gov |

| hCA II | 30.1 - 755 nM | nih.gov | |

| hCA IX | 1.5 - 38.9 nM | nih.gov | |

| hCA XII | 0.8 - 12.4 nM | nih.gov | |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA I | 13.3 - 87.6 nM | mdpi.com |

| hCA II | 5.3 - 384.3 nM | mdpi.com | |

| hCA VII | 1.1 - 13.5 nM | mdpi.com | |

| Aromatic Sulfonamides | hCA I, II, IV, XII | 58 - 740 nM (IC₅₀) | nih.gov |

| Acetoxy/Hydroxybenzamide Sulfonamides | hCA I | 2.62 - 136.54 nM | nih.gov |

| hCA II | 5.74 - 210.58 nM | nih.gov |

Modulation of Inflammatory Mediator Production (PGE₂ and Nitric Oxide)

Research has indicated that certain sulfonamide derivatives can influence the production of key inflammatory mediators, namely prostaglandin (B15479496) E₂ (PGE₂) and nitric oxide (NO). nih.gov These molecules play significant roles in the inflammatory cascade. diva-portal.orgmdpi.com

Studies have shown that the production of PGE₂ and NO can be modulated by compounds that affect their synthesis pathways. nih.govdiva-portal.org For example, in human skin, topical 5-aminolaevulinic acid photodynamic therapy was found to upregulate both PGE₂ and NO, contributing to the inflammatory response. nih.gov The inhibition of NO production is a target for anti-inflammatory therapies. mdpi.com For instance, Tellimagrandin II, a polyphenol, has been shown to inhibit lipopolysaccharide (LPS)-induced NO and PGE₂ production in macrophages. diva-portal.orgmdpi.com Similarly, celecoxib, a sulfonamide-containing selective COX-2 inhibitor, can counteract the modulated levels of NO and PGE₂ in human cartilage and chondrocytes. nih.gov

Inhibition of Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2)

The modulation of PGE₂ and NO production by some sulfonamides is linked to their ability to inhibit the enzymes responsible for their synthesis: inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). diva-portal.orgmdpi.com Both enzymes are typically overexpressed during inflammation. diva-portal.orgnih.gov

Selective COX-2 inhibitors, many of which contain a sulfonamide or a related methanesulfonyl group, are a significant class of anti-inflammatory drugs. nih.gov The selectivity for COX-2 over the constitutively expressed COX-1 isoform is attributed to structural differences in their active sites. nih.gov The larger active site of COX-2 can accommodate the bulkier sulfonamide-containing inhibitors. nih.gov For example, in celecoxib, the -SO₂NH₂ group binds within a side pocket of the COX-2 active site. nih.gov

The inhibition of iNOS has also been observed. For instance, Tellimagrandin II was found to reduce LPS-induced iNOS protein and mRNA expression, leading to decreased NO production. diva-portal.orgmdpi.com This suggests that compounds targeting these enzymes can have significant anti-inflammatory effects.

Kinase Inhibition (e.g., V600EBRAF Kinase)

The sulfonamide scaffold has been identified as a versatile pharmacophore in the development of kinase inhibitors, which are crucial in cancer therapy for disrupting signaling pathways that drive tumor progression. nih.govtandfonline.com

Specifically, sulfonamide derivatives have been investigated as inhibitors of various kinases, including serine-threonine kinases like cyclin-dependent kinases (CDKs) and mutant forms of BRAF kinase, such as V600E BRAF. rsc.org For example, a series of 6-cyclohexylmethoxy-2-arylaminopurines bearing a sulfonamide moiety were synthesized and evaluated as potential inhibitors of serine-threonine kinases. nih.gov While some of these compounds showed modest activity against CDK2, the structural modifications highlighted the potential for developing more potent and selective inhibitors. rsc.orgnih.gov

Furthermore, the 5-aminopyrazole-4-carboxamide scaffold, which can be considered a bioisostere of sulfonamides in certain contexts, has been used to develop specific inhibitors of RET kinase, including its gatekeeper mutant. nih.gov This demonstrates the broad applicability of sulfonamide-related structures in targeting a range of kinases involved in cancer.

Cholinesterase Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

There is no direct evidence in the reviewed literature of cholinesterase inhibition by this compound. However, the sulfonamide scaffold is a known feature in some cholinesterase inhibitors. mdpi.comnih.gov For instance, a series of 4-phthalimidobenzenesulfonamide derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov One of the most active compounds in this series was a diethyl-substituted sulfonamide, highlighting that the nature of the N-substitution on the sulfonamide can influence activity. nih.gov

Another study on N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives also demonstrated that the presence of a sulfonamide moiety contributed to AChE inhibitory activity. mdpi.com The search for new cholinesterase inhibitors is a key area of research, particularly for conditions like Alzheimer's disease where increasing acetylcholine (B1216132) levels is a therapeutic strategy. nih.gov Different classes of compounds, including those with carbamate (B1207046) and thiocarbamate structures, have also been explored for their potential to inhibit these enzymes. mdpi.com

Table 1: Cholinesterase Inhibition by Sulfonamide Derivatives

| Compound Class | Target Enzyme | Activity Range (IC50) | Reference |

|---|---|---|---|

| 4-Phthalimidobenzenesulfonamide derivatives | AChE | Active, with one derivative having an IC50 of 1.35 μM | nih.gov |

| 4-Phthalimidobenzenesulfonamide derivatives | BChE | Moderate to weak inhibition | nih.gov |

Alpha-Glucosidase Inhibition

Direct studies on the alpha-glucosidase inhibitory activity of this compound were not found in the reviewed literature. However, various benzenesulfonamide derivatives have been investigated for this purpose. nih.govmdpi.com Alpha-glucosidase inhibitors are of interest for the management of type 2 diabetes as they can help control blood glucose levels by delaying carbohydrate digestion. nih.govyoutube.com

For example, a series of 3-[4-(phenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one derivatives showed potent alpha-glucosidase inhibitory activity, with some compounds having IC50 values in the nanomolar range. nih.gov Similarly, another study on 2-[3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl]-N-arylacetamides identified several potent inhibitors of the alpha-glucosidase enzyme. mdpi.com These findings suggest that the benzenesulfonamide scaffold can be incorporated into molecules with significant alpha-glucosidase inhibitory potential. However, the specific contribution of an N-propyl group on a simple aminobenzenesulfonamide is unknown.

Potential for Aminopeptidase (B13392206) Inhibition

No information regarding the potential for aminopeptidase inhibition by this compound was found in the reviewed scientific literature.

Exploration of Poly ADP Ribose Polymerase (PARP) Inhibitory Activity

There is no specific information in the reviewed literature concerning the PARP inhibitory activity of this compound. However, the structurally related compound, 3-aminobenzamide (B1265367), is a known inhibitor of PARP and has been used in research to study the role of PARP in cellular processes like DNA repair and cell cycle regulation. oatext.comresearchgate.netoatext.com PARP inhibitors are a class of drugs being investigated for cancer therapy, as they can prevent cancer cells from repairing their DNA, leading to cell death. youtube.comyoutube.com

While 3-aminobenzamide contains the 3-amino and amide functionalities, it is structurally distinct from this compound. Therefore, the PARP inhibitory activity of 3-aminobenzamide cannot be directly extrapolated to this compound without specific experimental data.

Receptor Ligand Binding and Modulatory Activities

Serotonin (B10506) Receptor (5-HT7, 5-HT1A) Antagonism and Affinity Studies

Specific studies on the antagonism and affinity of this compound for serotonin receptors 5-HT7 and 5-HT1A are not available in the reviewed literature. However, the benzenesulfonamide moiety is a key structural feature in some known serotonin receptor ligands. nih.govnih.gov For instance, (R)-3,N-dimethyl-N-[1-methyl-3-(4-methyl-piperidin-1-yl) propyl]benzenesulfonamide was identified as the first selective 5-HT7 receptor antagonist. nih.gov

Alpha1-Adrenergic Receptor Blocking Activity by Analogs

While there is no direct evidence for the alpha1-adrenergic receptor blocking activity of this compound, analogs containing the benzenesulfonamide structure have been investigated as alpha-1 adrenergic receptor antagonists. nih.govdrugbank.com These antagonists are used to treat conditions like hypertension and benign prostatic hypertrophy by inhibiting smooth muscle contraction. nih.gov

The activity of these antagonists is dependent on the specific chemical structure of the molecule. For example, piperazinyl quinazolines are a class of nonselective alpha-1 adrenergic antagonists. nih.gov The development of selective alpha-1a adrenergic receptor blockers has been a focus of research to minimize side effects like hypotension. nih.gov Without specific studies, the potential for this compound to act as an alpha1-adrenergic receptor blocker remains speculative.

Cellular and Preclinical Mechanistic Studies

The biological activities of this compound and its derivatives have been explored through various cellular and preclinical studies. These investigations have shed light on the compound's potential as an antiproliferative and anti-infective agent by elucidating its interactions with key cellular pathways and mechanisms.

Modulation of Specific Cellular Signaling Pathways (e.g., MAPK Cascade)

Mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes, including growth, proliferation, differentiation, and apoptosis. nih.gov There are three primary, distinctly regulated MAPK cascades known in humans: ERK1/2, JNK, and p38 MAP kinase. nih.gov These pathways function by phosphorylating target proteins, including other kinases and transcription factors, thereby altering gene expression. nih.govnih.gov

Studies on derivatives of aminobenzenesulfonamide have demonstrated their ability to modulate these pathways. For instance, a novel aminobenzenesulfonamide derivative, referred to as compound 3c, has been shown to induce cell death in colorectal cancer cells by activating the p38 MAPK and JNK pathways. nih.gov This activation is linked to an increase in reactive oxygen species (ROS) within the cancer cells. nih.gov Elevated ROS levels can trigger cell death by activating stress-related pathways like p38 MAPK and JNK. nih.gov While excessive ROS can be damaging, this mechanism provides a potential growth advantage to cancer cells by stimulating signaling pathways that promote proliferation; however, when ROS levels become excessive, they can induce cell cycle arrest and apoptosis. nih.gov The activation of the MAPK signaling cascade, therefore, appears to be a key mechanism through which aminobenzenesulfonamide derivatives can exert their anticancer effects.

Investigation of Antiproliferative Mechanisms in Cellular Models

The antiproliferative effects of aminobenzenesulfonamide derivatives have been primarily attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell migration in cancer cell lines. nih.gov

One key mechanism involves the generation of reactive oxygen species (ROS). A derivative of aminobenzenesulfonamide, compound 3c, was found to disrupt the redox balance in colorectal cancer cells by increasing hydrogen peroxide levels while decreasing levels of NADPH and the antioxidant glutathione (B108866) (GSH). nih.gov This oxidative stress contributes to the induction of apoptosis. nih.gov

The apoptotic process is further controlled by the modulation of the Bcl-2 family of proteins, which regulate the release of cytochrome c from mitochondria. nih.gov Treatment with compound 3c resulted in an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.gov This shift in the Bax/Bcl-2 balance favors apoptosis. nih.gov Furthermore, the compound was observed to inhibit the expression of Cyclin D1, a key regulator of cell cycle progression. nih.gov

In addition to inducing cell death, studies have shown that these compounds can inhibit the migration of cancer cells. Wound healing assays and real-time cell migration monitoring demonstrated that an aminobenzenesulfonamide derivative significantly reduced the migratory capacity of colorectal cancer cells in a dose-dependent manner. nih.gov

| Cellular Target/Process | Observed Effect | Consequence |

|---|---|---|

| Reactive Oxygen Species (ROS) | Increased | Induction of oxidative stress |

| Bax (Pro-apoptotic protein) | Increased Expression | Shift in balance to favor apoptosis |

| Bcl-2 (Anti-apoptotic protein) | Decreased Expression | |

| Cyclin D1 | Inhibited Expression | Inhibition of cell cycle progression |

| Cell Migration | Inhibited | Reduced metastatic potential |

Mechanisms of Activity against Infectious Agents (e.g., Antibacterial and Antiparasitic Activities)

The primary mechanism of action for sulfonamides, including this compound, against bacteria is the competitive inhibition of folic acid synthesis. nih.govceon.rsnumberanalytics.comresearchgate.net Bacteria, unlike humans, cannot acquire folic acid from their environment and must synthesize it themselves. youtube.commsdmanuals.com This metabolic pathway is, therefore, an excellent target for selective toxicity. youtube.com

The key enzyme in this pathway is dihydropteroate synthase (DHPS). numberanalytics.com Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a natural substrate for DHPS. nih.govyoutube.com By mimicking PABA, sulfonamides bind to the active site of the DHPS enzyme, acting as competitive antagonists. nih.govyoutube.com This blockage prevents the synthesis of dihydropteroic acid, a precursor to folic acid. youtube.com Without an adequate supply of folic acid, bacteria are unable to produce essential components like purines, and consequently DNA and RNA, which inhibits their growth and replication. nih.govnumberanalytics.com This action is typically bacteriostatic, meaning it inhibits bacterial reproduction rather than directly killing the cells. ceon.rsnumberanalytics.com

This mechanism is effective against a broad spectrum of gram-positive and many gram-negative bacteria. nih.govceon.rs Susceptible bacteria include species such as Escherichia coli, Klebsiella, Salmonella, and Enterobacter. nih.govceon.rs

The same principle of folic acid synthesis inhibition extends to the compound's activity against certain parasites (protozoa). nih.govceon.rs Organisms like Toxoplasma gondii and fungi such as Pneumocystis carinii are also susceptible to sulfonamides because they rely on their own folic acid synthesis. nih.govceon.rsresearchgate.net

| Aspect | Description | References |

|---|---|---|

| Target Enzyme | Dihydropteroate synthase (DHPS) | numberanalytics.com |

| Mechanism | Competitive inhibition of PABA, blocking folic acid synthesis. | nih.govceon.rsyoutube.comyoutube.com |

| Effect on Microbe | Bacteriostatic (inhibits growth and replication). | ceon.rsnumberanalytics.com |

| Bacterial Spectrum | Gram-positive and many Gram-negative bacteria (e.g., E. coli, Klebsiella, Salmonella). | nih.govceon.rs |

| Antiparasitic/Antifungal Spectrum | Includes protozoa like Toxoplasma gondii and fungi like Pneumocystis carinii. | nih.govceon.rsresearchgate.net |

Structure Activity Relationship Sar Studies and Rational Design of 3 Amino N Propylbenzenesulfonamide Derivatives

Impact of Substituent Position and Nature on Biological Activity and Selectivity

The biological activity and selectivity of 3-Amino-N-propylbenzenesulfonamide derivatives are profoundly influenced by the position and chemical nature of substituents on the molecule. Modifications to the aromatic ring, the sulfonamide nitrogen, and the propyl side chain can lead to significant changes in the compound's pharmacological profile.

Effects of Aromatic Ring Substituents (e.g., Halogens, Hydroxyl, Methoxy (B1213986), Alkyl)

Substituents on the benzene (B151609) ring play a critical role in modulating the electronic properties and steric profile of the molecule, which in turn affects its interaction with biological targets. The nature of these substituents, whether electron-donating or electron-withdrawing, and their position on the ring are key determinants of activity.

The introduction of various functional groups can alter the reactivity of the benzene ring. For instance, a hydroxyl (-OH) or methoxy (-OCH3) group generally increases the rate of electrophilic substitution, while a nitro group (-NO2) decreases the ring's reactivity. libretexts.org Halogen atoms, despite having non-bonding electron pairs that can participate in resonance, have a strong inductive effect that deactivates the ring. libretexts.org Alkyl groups, such as methyl, enhance the nucleophilicity of the aromatic ring. libretexts.org

In the context of benzenesulfonamide (B165840) derivatives, the presence of a hydroxyl and an amino group can create both hydrophilic and lipophilic regions, potentially improving the pharmacokinetic properties of the resulting compounds. mdpi.com The amino group, in particular, has a strong effect on the π-electron structure of the benzene ring. researchgate.net Studies on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have demonstrated that this scaffold can yield potent and selective inhibitors of enzymes like 12-lipoxygenase. nih.gov The interplay of these substituent effects is a critical consideration in the design of new analogs with enhanced biological activity.

Table 1: Effect of Aromatic Ring Substituents on Biological Activity

| Substituent | General Effect on Ring Reactivity | Example of Impact on Biological Activity |

| Halogens (e.g., Cl, F) | Deactivating (due to strong inductive effect) | Can influence binding affinity and selectivity for specific enzyme isoforms. |

| Hydroxyl (-OH) | Activating | The presence of a hydroxyl group can improve pharmacokinetic properties. mdpi.com |

| Methoxy (-OCH3) | Activating | Methoxy groups can enhance potency and selectivity in enzyme inhibition. nih.gov |

| Alkyl (e.g., -CH3) | Activating | Alkyl groups increase the nucleophilicity of the aromatic ring. libretexts.org |

| Nitro (-NO2) | Deactivating | The nitro group significantly decreases the reactivity of the benzene ring. libretexts.org |

Influence of Modifications at the Sulfonamide Nitrogen and Propyl Side Chain

Modifications to the sulfonamide nitrogen and the N-propyl side chain are pivotal in determining the biological activity and selectivity of this compound derivatives. These changes can alter the molecule's size, shape, and hydrogen bonding capabilities, which are crucial for its interaction with target proteins.

Research on various benzenesulfonamide derivatives has shown that altering the substituent on the sulfonamide nitrogen can lead to compounds with a wide range of biological activities, including antimicrobial and anti-inflammatory effects. researchgate.netnih.gov For example, the synthesis of new benzenesulfonamide derivatives bearing a carboxamide functionality has yielded compounds with significant in vivo anti-inflammatory activity. nih.gov

The length and nature of the alkyl chain attached to the sulfonamide nitrogen also play a significant role. Studies on 1,3,5-triazinyl-substituted amino(alkyl)-benzenesulfonamide conjugates have revealed that prolonging the linker between the triazine and benzenesulfonamide moieties does not have a major impact on the inhibition of certain enzymes like human carbonic anhydrase (hCA) XII. mdpi.com However, the introduction of non-polar side chains on amino acid residues attached to the structure enhanced inhibitory activity against hCA XII compared to polar side chains. mdpi.com This highlights the importance of the hydrophobicity and steric bulk of the side chain in modulating biological activity.

Table 2: Impact of Sulfonamide and Side Chain Modifications

| Modification | Impact on Molecular Properties | Effect on Biological Activity |

| Substitution on Sulfonamide Nitrogen | Alters hydrogen bonding capacity and steric bulk. | Can introduce new biological activities, such as antimicrobial or anti-inflammatory properties. nih.gov |

| Variation in Propyl Side Chain Length | Affects the overall size and flexibility of the molecule. | Can influence binding affinity and selectivity for different enzyme isoforms. mdpi.com |

| Introduction of Functional Groups on Side Chain | Modifies polarity and potential for specific interactions. | The nature of the side chain (polar vs. non-polar) can significantly impact inhibitory potency. mdpi.com |

Conformational Preferences and Stereochemical Effects on Biological Activity

The three-dimensional arrangement of a molecule, including its conformational preferences and stereochemistry, is a critical determinant of its biological activity. The ability of a this compound derivative to adopt a specific conformation that is complementary to the binding site of its target protein is essential for its efficacy.

The presence of chiral centers in derivatives of this compound can lead to stereoisomers (enantiomers or diastereomers) that may exhibit different biological activities. This is because the binding sites of proteins are themselves chiral, and thus may interact differently with each stereoisomer.

Role of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding) in Binding Affinity

Intermolecular interactions occur between the ligand (the sulfonamide derivative) and the protein. These can include:

Hydrogen bonds: The sulfonamide group (-SO2NH-) and the amino group (-NH2) are excellent hydrogen bond donors and acceptors. The oxygen atoms of the sulfonamide can act as hydrogen bond acceptors, while the NH protons can act as donors. These interactions are crucial for anchoring the molecule within the binding site.

Ionic interactions: If the molecule or the binding site contains charged groups, electrostatic interactions can play a significant role.

Hydrophobic interactions: The benzene ring and the propyl side chain can engage in hydrophobic interactions with nonpolar regions of the binding site.

Intramolecular interactions , such as hydrogen bonds within the molecule itself, can influence the molecule's conformation and pre-organize it for binding to its target. libretexts.org For example, a hydrogen bond between the amino group and a substituent on the aromatic ring can lock the molecule into a specific, biologically active conformation.

The combination of these interactions determines the strength and specificity of the binding. nih.gov The rational design of new derivatives often involves optimizing these interactions to enhance binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a set of this compound analogs with known activities, QSAR models can be developed to predict the activity of new, untested compounds.

These models typically use a variety of molecular descriptors that quantify different aspects of the chemical structure, such as:

Electronic descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moments, and HOMO/LUMO energies.

Steric descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area.

Hydrophobic descriptors: These quantify the hydrophobicity of the molecule, often represented by the partition coefficient (logP).

Topological descriptors: These describe the connectivity of atoms within the molecule.

Once a statistically significant QSAR model is developed, it can be used to:

Predict the biological activity of newly designed analogs before they are synthesized, saving time and resources.

Provide insights into the key structural features that are important for activity.

Guide the optimization of lead compounds to improve their potency and selectivity.

While specific QSAR studies on this compound were not found in the provided search results, the general principles of QSAR are widely applied in the development of sulfonamide-based drugs.

Computational and Theoretical Approaches in Research on 3 Amino N Propylbenzenesulfonamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and geometry of molecules. These methods provide highly accurate information about molecular properties such as bond lengths, bond angles, dihedral angles, and electronic charge distribution.

For sulfonamide derivatives, DFT calculations are instrumental in understanding their conformational preferences and reactivity. A study on aminobenzenesulfonamide isomers using the DFT (B3LYP) method with a 6-31G(d,p) basis set provides optimized structural parameters. indexcopernicus.com These calculations, performed using software packages like GAUSSIAN 09, reveal the most stable three-dimensional arrangement of the atoms. indexcopernicus.com The resulting data on bond lengths and angles are crucial for building accurate models for more complex simulations like molecular docking and dynamics.

Below is a table of selected optimized geometric parameters for the related compound 3-aminobenzenesulfonamide (B1265440), calculated using DFT, which serves as a foundational model for understanding the core structure of 3-Amino-N-propylbenzenesulfonamide. indexcopernicus.com

| Parameter | Type | Atoms Involved | Calculated Value |

| Bond Length | R(S-N) | S-N | 1.697 Å |

| Bond Length | R(S-O) | S=O | 1.466 Å |

| Bond Length | R(C-S) | C-S | 1.780 Å |

| Bond Angle | A(O-S-O) | O=S=O | 121.042° |

| Bond Angle | A(N-S-C) | N-S-C | 102.969° |

| Dihedral Angle | D(N-S-C-C) | N-S-C-C | 74.832° |

| Data derived from calculations on 3-aminobenzenesulfonamide using DFT (B3LYP/6-31G(d,p)). indexcopernicus.com |

In Silico Prediction of Binding Affinities and Reaction Kinetics

Beyond simple docking, more sophisticated computational methods are used to predict the binding affinity (often expressed as binding free energy, ΔG) of a ligand to its target. These predictions are vital for ranking compounds and prioritizing them for synthesis and experimental testing.

Various computational methods exist for predicting binding affinity. nih.gov Structure-based methods analyze the three-dimensional structure of the ligand-protein complex. For instance, an analysis of protein-protein interfaces showed that stronger interactions are associated with larger, less planar, and more tightly packed interfaces, and a model using 18 such features was developed to predict affinity. jscimedcentral.com

Machine learning has emerged as a powerful tool in this domain. Models are trained on large datasets of known protein-ligand complexes and their experimentally determined binding affinities, such as the PDBbind database. frontiersin.org One such model, ISLAND (In SiLico protein AffiNity preDictor), uses only the amino acid sequences of the interacting proteins to predict binding affinity. arxiv.org This sequence-based approach is particularly valuable when high-quality 3D structures are unavailable. arxiv.org The performance of such models is often evaluated by the correlation between predicted and experimental binding affinities. nih.govfrontiersin.org For example, the ISLAND model showed that for over 60% of complexes in a validation set, the predicted binding affinity was within an absolute error of 1.5 kcal/mol. nih.gov

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static image of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows researchers to observe the stability of a ligand-protein complex and understand how it behaves in a realistic environment (e.g., in aqueous solution).

The process typically involves placing the docked complex into a simulated box of water molecules and ions, then heating the system to a physiological temperature and pressure. nih.gov The simulation is run for a period ranging from nanoseconds to microseconds, tracking the trajectory of all atoms. Analysis of these trajectories can reveal:

The stability of the ligand in the binding pocket.

The persistence of key intermolecular interactions (like hydrogen bonds) over time.

Conformational changes in the protein or ligand upon binding.

MD simulations are an excellent tool for refining the results of molecular docking and providing a more accurate assessment of the binding event, capturing the initial peptide-membrane binding process and the influence of molecular interactions on structural characteristics. nih.gov

Applications of Machine Learning in Chemical Space Exploration and Target Prediction

Machine learning is revolutionizing computational chemistry, not only in predicting binding affinity but also in exploring the vastness of "chemical space" and predicting potential biological targets for new compounds.

For a given compound like this compound, machine learning models can be used to predict its likely protein targets without prior knowledge. This is often achieved using deep learning methods like deep convolutional neural networks. nih.gov In one approach, protein sequences are translated into fixed-length numerical vectors based on the physicochemical properties of their amino acids. nih.gov These vectors are then used as input for a neural network trained to classify proteins as "druggable" or not, achieving high accuracy. nih.gov

Furthermore, machine learning aids in exploring chemical space by learning from existing data to design new molecules with desired properties. Sequence-based models can predict binding affinity directly from the amino acid sequences of a target and a potential peptide inhibitor, bypassing the need for a 3D structure. nih.govfrontiersin.org These models use feature representations like amino acid composition to train regression models that link sequence information to binding affinity. nih.gov This approach accelerates the discovery process by rapidly screening vast numbers of potential interactions computationally. nih.govnih.gov

Drug Target Identification and Validation Methodologies Applied to 3 Amino N Propylbenzenesulfonamide Research

High-Throughput Screening (HTS) for Identifying Novel Biological Activities

High-Throughput Screening (HTS) represents a critical initial step in drug discovery, enabling the rapid assessment of a compound's biological activity across a vast number of targets. In a hypothetical research program for 3-Amino-N-propylbenzenesulfonamide, HTS would be employed to identify potential "hits"—instances where the compound interacts with a biological target to elicit a response.

The process would involve screening this compound against large, diverse libraries of cellular and biochemical assays. These assays could be designed to detect various biological events, such as enzyme inhibition, receptor binding, or changes in cellular signaling pathways. The primary goal is to cast a wide net to uncover any potential biological activity of the compound.

Detailed Research Findings (Hypothetical)

A hypothetical HTS campaign for this compound might involve screening it against a panel of several hundred kinases, a common target class in drug discovery. The results could indicate a significant inhibitory effect on a specific kinase, for example, a member of the mitogen-activated protein kinase (MAPK) family. The table below illustrates how such initial findings might be presented.

| Assay Type | Target Class | Number of Targets Screened | Potential "Hit" Identified | Activity Metric |

| Biochemical Assay | Kinases | 350 | Kinase X | % Inhibition |

| Cell-Based Assay | GPCRs | 150 | No significant hits | N/A |

| Cell-Based Assay | Ion Channels | 100 | No significant hits | N/A |

Proteomic and Metabolomic Approaches for Target Elucidation and Mechanistic Insights

Following a "hit" from HTS, proteomic and metabolomic studies would be initiated to elucidate the specific protein targets of this compound and understand its impact on cellular metabolism. These "omics" technologies provide a global view of molecular changes within a biological system in response to the compound.

Proteomics: Techniques such as affinity chromatography using immobilized this compound or chemical proteomics could be used to isolate and identify proteins that directly bind to the compound. The identified proteins would then be analyzed using mass spectrometry.

Metabolomics: This approach would analyze the global changes in the levels of endogenous metabolites in cells or tissues treated with this compound. Significant alterations in specific metabolic pathways could provide clues about the compound's mechanism of action. For instance, a change in the levels of ATP and ADP might further support the hypothesis of kinase inhibition.

Detailed Research Findings (Hypothetical)

If HTS suggested kinase inhibition, a proteomic study might identify "Kinase X" and several associated proteins as binding partners. Metabolomic analysis of cells treated with this compound could reveal downstream effects of this inhibition. The following table provides a hypothetical summary of these findings.

| "Omics" Approach | Methodology | Key Findings | Implied Mechanism of Action |

| Proteomics | Affinity Chromatography-Mass Spectrometry | Identification of "Kinase X" and regulatory subunit "Protein Y" as direct binding partners. | Direct inhibition of "Kinase X" activity. |

| Metabolomics | LC-MS/MS | Decreased levels of downstream phosphorylated substrates of "Kinase X". Alterations in glucose and amino acid metabolism. | Disruption of the "Kinase X" signaling pathway and subsequent metabolic reprogramming. |

Functional Genomics and Gene Expression Analysis in Target Validation

To validate the targets identified through proteomics, functional genomics and gene expression analysis would be employed. These methods assess how the compound's activity is affected by changes in gene function and how the compound, in turn, alters gene expression.

Functional Genomics: Techniques like CRISPR-Cas9 or RNA interference (RNAi) could be used to knock down or knock out the gene encoding the putative target protein ("Kinase X"). If the cellular response to this compound is diminished in these modified cells, it provides strong evidence that "Kinase X" is indeed the target.

Gene Expression Analysis: Microarray or RNA-sequencing (RNA-Seq) would be used to profile changes in gene expression in cells treated with this compound. The pattern of up- and down-regulated genes can reveal the cellular pathways affected by the compound and further confirm its mechanism of action.

Detailed Research Findings (Hypothetical)

A hypothetical study might show that knocking out the gene for "Kinase X" renders cells less sensitive to treatment with this compound. Gene expression analysis might reveal that the compound treatment leads to changes in the expression of genes involved in cell cycle progression, a known function of the MAPK pathway.

| Methodology | Experimental Approach | Hypothetical Result | Conclusion |

| Functional Genomics (CRISPR-Cas9) | Knockout of the gene for "Kinase X". | Reduced cellular response to this compound. | "Kinase X" is a key functional target of the compound. |

| Gene Expression Analysis (RNA-Seq) | Profiling of gene expression changes upon compound treatment. | Downregulation of cell cycle-related genes (e.g., cyclins, CDKs). | The compound's effect on "Kinase X" leads to cell cycle arrest. |

Bioinformatic and Chemoinformatic Strategies for Target Identification and Prioritization

Bioinformatic and chemoinformatic approaches are crucial for making sense of the large datasets generated in the previous steps and for prioritizing the most promising targets for further investigation.

Bioinformatics: This would involve analyzing the identified protein target ("Kinase X") in the context of biological pathways and disease databases. This could reveal connections to specific diseases, helping to identify potential therapeutic applications for this compound.

Chemoinformatics: The chemical structure of this compound would be compared to libraries of other compounds with known biological activities. This could identify structural similarities to known inhibitors of "Kinase X" or other kinases, providing further confidence in the identified target.

Detailed Research Findings (Hypothetical)

Bioinformatic analysis might show that "Kinase X" is overexpressed in certain types of cancer. Chemoinformatic analysis could reveal that the benzenesulfonamide (B165840) scaffold is present in other known kinase inhibitors, suggesting a similar binding mode.

| Strategy | Tool/Database | Hypothetical Finding | Implication for Target Prioritization |

| Bioinformatics | Pathway Analysis (e.g., KEGG, Reactome) | "Kinase X" is a central node in a pathway frequently dysregulated in pancreatic cancer. | High priority for further validation in pancreatic cancer models. |

| Chemoinformatics | Chemical Similarity Searching (e.g., ChEMBL) | Structural similarity to a class of approved kinase inhibitors. | Increased confidence in the druggability of "Kinase X" and the potential for optimization of this compound. |

Development and Utilization of Advanced In Vitro Models for Target Validation

The final step in preclinical target validation involves the use of advanced in vitro models that more closely mimic human physiology than simple cell cultures. These models are used to confirm the therapeutic potential of targeting "Kinase X" with this compound in a disease-relevant context.

Examples of advanced in vitro models include 3D organoids, co-culture systems, and "organ-on-a-chip" technologies. For a potential anti-cancer application, patient-derived tumor organoids could be used to test the efficacy of this compound in a more personalized setting.

Detailed Research Findings (Hypothetical)

A hypothetical study using pancreatic cancer organoids derived from different patients might show that organoids with high expression of "Kinase X" are more sensitive to treatment with this compound. This would provide strong evidence for its potential as a targeted therapy.

| In Vitro Model | Experimental Setup | Hypothetical Outcome | Significance |

| 3D Tumor Organoids | Pancreatic cancer organoids treated with this compound. | Significant reduction in organoid size and viability in organoids with high "Kinase X" expression. | Validates "Kinase X" as a therapeutic target in a patient-relevant model and demonstrates the potential of this compound as a personalized medicine. |

| Co-culture System | Cancer cells cultured with stromal cells to mimic the tumor microenvironment. | The compound inhibits cancer cell proliferation without significantly harming the stromal cells. | Suggests a favorable therapeutic window. |

Q & A

Q. What are the optimal synthetic conditions for 3-Amino-N-propylbenzenesulfonamide to maximize yield and purity?

Methodological Answer: Synthesis optimization requires careful control of reaction parameters. For sulfonamide derivatives like this compound, key steps include:

- Amination: Reacting benzenesulfonyl chloride with 3-aminopropane under inert conditions (e.g., nitrogen atmosphere) at 0–5°C to minimize side reactions.

- Purification: Use column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 v/v) to isolate the product. Adjust gradient elution based on TLC monitoring .

- Yield Improvement: Pre-drying solvents (e.g., THF over molecular sieves) and using excess amine (1.2–1.5 equivalents) can enhance reaction efficiency. Post-synthesis purity (>95%) is validated via HPLC with a C18 reverse-phase column .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Detect SO₂ asymmetric/symmetric stretching vibrations at 1340 cm⁻¹ and 1160 cm⁻¹ .

- Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ with m/z matching theoretical calculations (±0.001 Da tolerance) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies in biological data (e.g., antimicrobial potency) often arise from:

- Variability in Assay Conditions: Standardize protocols (e.g., broth microdilution for MIC testing) and include positive controls (e.g., ciprofloxacin for bacteria) .

- Structural Confounders: Verify derivative purity (≥98% via HPLC) and confirm substituent positions using X-ray crystallography (e.g., monoclinic P21/c space group for analogous compounds) .

- Statistical Validation: Apply multivariate analysis to isolate structure-activity relationships (SARs) and exclude outliers caused by solvent effects or cytotoxicity .

Q. What strategies enhance the selectivity of this compound derivatives for enzyme inhibition?

Methodological Answer:

- Substituent Engineering:

- Introduce electron-withdrawing groups (e.g., -Cl at the para position) to modulate electronic effects on the sulfonamide moiety, improving binding to enzyme active sites (e.g., carbonic anhydrase) .

- Incorporate hydrophobic moieties (e.g., methylisoxazole) to enhance van der Waals interactions, as seen in analogs with IC₅₀ values <10 μM .

- Crystallographic Analysis: Use single-crystal X-ray diffraction to map binding conformations. For example, derivatives with dihedral angles <10° between the benzene ring and sulfonamide group show higher selectivity .

Q. How do coordination complexes of this compound with transition metals influence its reactivity?

Methodological Answer:

- Metal Binding Studies: React the sulfonamide with metal salts (e.g., Cu²⁺, Fe³⁺) in ethanol/water (1:1) at pH 6–6. Monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer (LMCT) bands (e.g., λmax ≈ 450 nm for Cu complexes) .

- Catalytic Applications: Assess redox activity using cyclic voltammetry. Copper(II) complexes exhibit reversible redox peaks (E₁/₂ ≈ 0.25 V vs. Ag/AgCl), suggesting potential in oxidative catalysis .

Data Contradiction Analysis

Q. Why do computational predictions of this compound’s solubility conflict with experimental data?

Methodological Answer:

- Solvent Effects: Computational models (e.g., COSMO-RS) may underestimate hydrogen-bonding interactions in polar aprotic solvents (e.g., DMSO). Validate experimentally via shake-flask method at 25°C .

- Polymorphism: Differences in crystalline forms (e.g., anhydrous vs. hydrate) alter solubility. Characterize solid-state forms using PXRD and DSC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.